molecular formula C6H15K2O11P B15286691 Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate

Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate

Cat. No.: B15286691
M. Wt: 372.35 g/mol
InChI Key: JXLMWHHJPUWTEV-UHFFFAOYSA-L
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Description

Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate is a chemical compound with the molecular formula C6H13O9PThis compound is a derivative of glucose and is commonly used in various biochemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate typically involves the phosphorylation of glucose. The reaction is carried out under controlled conditions using phosphorylating agents such as phosphoric acid or phosphorus oxychloride. The reaction is usually conducted in an aqueous medium, and the pH is carefully monitored to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound involves large-scale phosphorylation processes. The glucose is first dissolved in water, and then the phosphorylating agent is added. The reaction mixture is stirred and heated to a specific temperature to facilitate the reaction. After the reaction is complete, the product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents, and the temperature and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various phosphorylated sugars, alcohols, and carboxylic acids. These products have significant applications in biochemical and industrial processes .

Scientific Research Applications

Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate involves its role as a phosphorylated sugar. It participates in various biochemical pathways, including glycolysis and gluconeogenesis. The compound acts as a substrate for enzymes such as glucose-1-phosphate adenylyltransferase, which catalyzes the formation of UDP-glucose, a key intermediate in carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

    Alpha-D-Glucopyranose 1-phosphate: A similar compound with a single phosphate group.

    D-Glucose 6-phosphate: Another phosphorylated sugar involved in glycolysis.

    Fructose 1,6-bisphosphate: A key intermediate in the glycolytic pathway

Uniqueness

Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate is unique due to its specific phosphorylation at the 1-position of glucose, which makes it a crucial intermediate in various metabolic pathways. Its dipotassium salt form enhances its solubility and stability, making it suitable for various industrial and research applications .

Properties

IUPAC Name

dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2K.2H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);;;2*1H2/q;2*+1;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLMWHHJPUWTEV-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15K2O11P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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